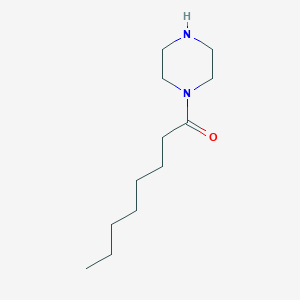

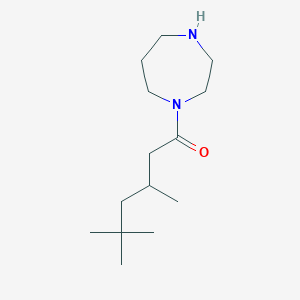

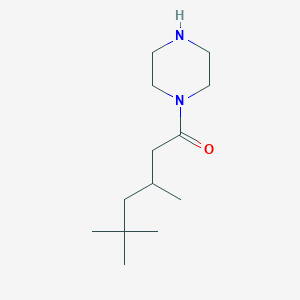

1-(Piperazin-1-yl)octan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Piperazin-1-yl)octan-1-one” is a chemical compound with the molecular formula C12H24N2O . It has an average mass of 212.332 Da and a monoisotopic mass of 212.188858 Da .

Molecular Structure Analysis

The molecular structure of “1-(Piperazin-1-yl)octan-1-one” includes a piperazine ring attached to an octanone group . The molecule has three hydrogen bond acceptors, one hydrogen bond donor, and six freely rotating bonds .Physical And Chemical Properties Analysis

“1-(Piperazin-1-yl)octan-1-one” has a density of 0.9±0.1 g/cm3, a boiling point of 346.0±35.0 °C at 760 mmHg, and a flash point of 163.0±25.9 °C . It also has a molar refractivity of 62.4±0.3 cm3, a polar surface area of 32 Å2, and a molar volume of 223.8±3.0 cm3 .Applications De Recherche Scientifique

Synthesis of Piperazine Derivatives

Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities. The compound “1-(Piperazin-1-yl)octan-1-one” can be utilized in the synthesis of various piperazine derivatives through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and photocatalytic synthesis . These derivatives have potential applications in developing new pharmaceuticals, including drugs like trimetazidine and ranolazine.

Antifungal Agents

The structural flexibility of “1-(Piperazin-1-yl)octan-1-one” allows for its incorporation into molecules with antifungal properties. For instance, it can be used in the synthesis of cinnoline derivatives, which have shown potential as antifungal agents . This application is particularly relevant in the search for new treatments against fungal infections that are resistant to current medications.

Solid-Phase Synthesis

This compound can be employed in solid-phase synthesis techniques, which are crucial for high-throughput chemical analysis and drug discovery. The piperazine moiety within “1-(Piperazin-1-yl)octan-1-one” can act as a scaffold for the attachment of various functional groups, enabling the creation of diverse chemical libraries for screening purposes .

Mécanisme D'action

Target of Action

It’s known that piperazine derivatives, which include this compound, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .

Mode of Action

Piperazine derivatives, including this compound, are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that 1-(Piperazin-1-yl)octan-1-one might interact with its targets by inhibiting the reuptake of neurotransmitters, thereby prolonging their presence in the synaptic space between neurons .

Biochemical Pathways

Given that piperazine derivatives are known to act as dopamine and serotonin antagonists , it can be inferred that this compound may affect the dopaminergic and serotonergic systems in the central nervous system .

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the drugability of a compound, considering factors such as molecular weight, lipophilicity, and hydrogen bond donors and acceptors.

Result of Action

Given its potential role as a dopamine and serotonin antagonist , it can be inferred that this compound may have an impact on mood regulation, potentially offering therapeutic benefits in the treatment of conditions like depression .

Propriétés

IUPAC Name |

1-piperazin-1-yloctan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-2-3-4-5-6-7-12(15)14-10-8-13-9-11-14/h13H,2-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVCEZHITVCXDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N1CCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperazin-1-yl)octan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)

![1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353229.png)

![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)